molecular formula C20H16N2O2 B11559669 N'-benzoyl-4-biphenylcarbohydrazide

N'-benzoyl-4-biphenylcarbohydrazide

Cat. No.: B11559669
M. Wt: 316.4 g/mol
InChI Key: IPWKDRARRODXMU-UHFFFAOYSA-N
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Description

N'-Benzoyl-4-biphenylcarbohydrazide is a carbohydrazide derivative characterized by a biphenyl core linked to a benzoylhydrazide group.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N'-benzoyl-4-phenylbenzohydrazide

InChI

InChI=1S/C20H16N2O2/c23-19(17-9-5-2-6-10-17)21-22-20(24)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,23)(H,22,24)

InChI Key

IPWKDRARRODXMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-4-biphenylcarbohydrazide typically involves the reaction of 4-biphenylcarbohydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-biphenylcarbohydrazide+benzoyl chlorideN’-benzoyl-4-biphenylcarbohydrazide+HCl\text{4-biphenylcarbohydrazide} + \text{benzoyl chloride} \rightarrow \text{N'-benzoyl-4-biphenylcarbohydrazide} + \text{HCl} 4-biphenylcarbohydrazide+benzoyl chloride→N’-benzoyl-4-biphenylcarbohydrazide+HCl

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-4-biphenylcarbohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

N'-Benzoyl-4-biphenylcarbohydrazide has been studied for its antimicrobial activities. Research indicates that derivatives of hydrazides exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4aE. faecalis104.60 µM
4bP. aeruginosa95.39 µM
4cS. aureus91.75 µM
4dS. typhi191.60 µM

These findings suggest that modifications to the hydrazide structure can enhance antimicrobial efficacy, making this compound a promising candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has also been explored for its anticancer properties. Similar structures have been shown to interact with key biological targets involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). Studies indicate that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer treatment.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Benzohydrazone Derivative AHCT116 (Colorectal)5.85
Benzohydrazone Derivative BHCT116 (Colorectal)4.53

These results highlight the importance of structural modifications in enhancing the anticancer activity of hydrazone derivatives.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for developing effective therapies. Interaction studies may include:

  • Molecular Docking : To predict binding affinities with target proteins.
  • Pharmacokinetic Studies : To assess absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In Vivo Studies : To evaluate efficacy and safety in animal models.

Mechanism of Action

The mechanism by which N’-benzoyl-4-biphenylcarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of N'-benzoyl-4-biphenylcarbohydrazide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Evidence ID
This compound (Target) C₂₀H₁₆N₂O₂* 308.35 Biphenyl core, benzoylhydrazide -
N'-([1,1'-Biphenyl]-4-ylcarbonyl)-4-methylbenzohydrazide C₂₁H₁₈N₂O₂ 330.38 Methyl group on benzoyl ring
4-Bromo-N'-(4-bromobenzoyl)benzohydrazide C₁₄H₁₀Br₂N₂O₂ 398.05 Bromine substituents on both benzoyl groups
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide C₂₀H₂₂ClN₃O₄S 436.92 Chlorine, sulfonyl group, piperidine ring
4-Chloro-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide C₂₄H₁₉ClN₄O 414.89 Pyrazole ring, chloro substituent

*Estimated based on structural analogs.

Key Observations:

  • Heterocyclic Additions: Piperidine () and pyrazole () rings introduce conformational flexibility and hydrogen-bonding sites, which may improve receptor binding .

Biological Activity

N'-benzoyl-4-biphenylcarbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a biphenyl moiety attached to a hydrazide functional group, which is known to influence its biological activity. The structural formula can be represented as follows:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}

This compound's unique structure provides a platform for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound has been attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, studies have reported that modifications in hydrazide structures can lead to improved inhibition profiles against these enzymes .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties. Research into related hydrazides has indicated that they can effectively inhibit the growth of various bacterial strains, potentially by disrupting cell wall synthesis or protein biosynthesis pathways .

Antimicrobial Efficacy

A study focusing on derivatives of benzoyl-hydrazides demonstrated moderate antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MIC) for related compounds were noted to be around 62.5 µM, indicating that structural modifications can enhance efficacy against resistant strains .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound's derivatives exhibited varying IC50 values. For example:

CompoundIC50 (µM) AChEIC50 (µM) BuChE
This compoundTBDTBD
Rivastigmine56.1038.40
Other derivatives27.04 - 106.7558.01 - 277.48

The data suggests that while some derivatives outperform traditional inhibitors like rivastigmine, there remains significant room for optimization in the design of new compounds .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of this compound have utilized various mammalian cell lines. These assays are critical for evaluating the safety profile of new compounds before clinical trials. The results indicated that certain derivatives did not exhibit significant cytotoxic effects on HepG2 and MonoMac6 cell lines, suggesting a favorable safety margin .

Antidiabetic Properties

Preliminary investigations into the antidiabetic potential of related hydrazides revealed their ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. This mechanism could contribute to lower blood sugar levels and presents an avenue for further exploration in diabetes management .

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